N-(3-amino-4-chlorobenzyl)pivalamide
Description
N-(3-Amino-4-chlorobenzyl)pivalamide is a pivalamide derivative featuring a benzyl group substituted with an amino group at the 3-position and a chlorine atom at the 4-position. The pivalamide moiety (tert-butyl carboxamide) introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and reactivity.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
N-[(3-amino-4-chlorophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
AZYCBBVEHQMENH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
a. N-(3-Acetylphenyl)pivalamide and N-(3-(2-Bromoacetyl)phenyl)pivalamide
- Structural Differences: These compounds feature acetyl or bromoacetyl substituents at the 3-position of the phenyl ring, compared to the amino and chloro groups in the target compound.
- Reactivity: The electron-withdrawing acetyl group reduces nucleophilicity at the phenyl ring, whereas the amino group in the target compound may enhance reactivity toward electrophilic substitution .
b. Pyridine-Based Pivalamides (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide)
- Structural Differences : Pyridine rings replace the benzene core, with additional substituents like iodine and formyl groups.
- Physical Properties : Higher molecular weights (e.g., 366.58 g/mol for the pyridine derivative vs. ~280 g/mol estimated for the target compound) due to iodine and heterocyclic nitrogen. This increases lipophilicity but may reduce aqueous solubility .
- Applications : Pyridine derivatives are often used in catalysis or as ligands, suggesting the target compound’s benzene core might prioritize different applications, such as polymer synthesis .
2.2 Substituted N-Benzylpivalamides
a. N-(2,4-Dimethylbenzyl)pivalamide and N-(4-Methoxy-2-methylbenzyl)pivalamide
- Structural Differences: Methyl and methoxy substituents vs. amino and chloro groups.
- Lithiation Behavior: Methoxy and methyl groups direct lithiation to specific positions (e.g., ortho to methoxy), while the amino group in the target compound could activate para or meta positions for functionalization .
- Melting Points : Range from 88–207°C for these derivatives, suggesting the target compound’s melting point may vary based on substituent polarity .
b. N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structural Differences : A nitrobenzamide group replaces the pivalamide, with a phenethyl chain instead of benzyl.
- Electronic Effects: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating amino group in the target compound.
2.3 Substrate Analogues with 3-Amino-4-chloro Substitution
Compounds like 3-amino-4-chlorobenzoic acid and 3-amino-4-chlorophenol () share the 3-amino-4-chloro motif but lack the pivalamide group.
- Functional Group Impact: The carboxylic acid or phenol groups increase hydrophilicity, whereas the pivalamide in the target compound enhances membrane permeability and metabolic stability .
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